molecular formula C10H11BrO2 B13134654 2-Bromo-1-ethenyl-3,4-dimethoxybenzene CAS No. 1452182-57-8

2-Bromo-1-ethenyl-3,4-dimethoxybenzene

Cat. No.: B13134654
CAS No.: 1452182-57-8
M. Wt: 243.10 g/mol
InChI Key: BALAXTDPFQCHAV-UHFFFAOYSA-N
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Description

2-Bromo-1-ethenyl-3,4-dimethoxybenzene is a specialty chemical building block of interest in advanced materials science and organic synthesis. Its structure incorporates both a vinyl group and bromine substituent on a dimethoxybenzene ring, making it a versatile precursor for constructing complex organic frameworks through cross-coupling reactions and polymerization. Researchers utilize this compound and its analogs in the development of novel electroactive and chromophoric systems, such as selenophene-based monomers for conductive polymers and electrochromic devices . The dimethoxyphenyl moiety is a common feature in ligands studied for enzymatic processes, including the degradation of lignin by lignin peroxidase (LiP), highlighting its potential relevance in biochemical and environmental research . Furthermore, the electron-donating methoxy groups direct subsequent electrophilic aromatic substitution to specific positions on the ring, allowing for precise functionalization to create targeted molecules for pharmaceutical and agrochemical discovery . This compound is provided for research applications in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1452182-57-8

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

2-bromo-1-ethenyl-3,4-dimethoxybenzene

InChI

InChI=1S/C10H11BrO2/c1-4-7-5-6-8(12-2)10(13-3)9(7)11/h4-6H,1H2,2-3H3

InChI Key

BALAXTDPFQCHAV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C=C)Br)OC

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 2 Bromo 1 Ethenyl 3,4 Dimethoxybenzene

Transformations of the Ethenyl Group

The ethenyl (vinyl) group of 2-bromo-1-ethenyl-3,4-dimethoxybenzene is a key site of reactivity, allowing for a variety of chemical transformations. These reactions can modify the substituent, leading to the formation of new functional groups and derivatives.

The presence of the vinyl group enables this compound, a substituted styrene (B11656), to undergo polymerization. The electronic properties of the substituents on the benzene (B151609) ring can influence the reactivity of the monomer and the properties of the resulting polymer. acs.org

For more precise control over the polymer architecture, molecular weight, and dispersity, controlled or "living" polymerization techniques are employed. cmu.eduacs.org Methods like Atom Transfer Radical Polymerization (ATRP) have been successfully used for the polymerization of a variety of substituted styrenes. cmu.eduacs.org In ATRP, a transition-metal complex (e.g., copper or iron-based) reversibly activates and deactivates the growing polymer chains, allowing for a controlled polymerization process. cmu.educmu.edu This technique is advantageous as it can lead to polymers with well-defined structures. digitellinc.com Studies have shown that styrenes with electron-withdrawing substituents tend to polymerize faster and with better control in ATRP systems. cmu.eduacs.org

The double bond of the ethenyl group is electron-rich and thus susceptible to electrophilic attack.

Electrophilic Addition: Reagents such as hydrogen halides (e.g., HBr) can add across the double bond. This reaction typically proceeds through a carbocation intermediate. The regioselectivity of the addition is expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms, leading to the more stable carbocation. youtube.com The presence of the electron-donating methoxy (B1213986) groups on the benzene ring can further stabilize the carbocation intermediate.

Nucleophilic Addition: Direct nucleophilic addition to an unactivated alkene is generally not favorable. However, under specific conditions or with the use of certain catalysts, this transformation can be achieved. For instance, the addition of nucleophiles to 1,4-dehydrobenzene diradicals, which can be generated from enediynes, represents an alternative pathway for forming new carbon-carbon bonds on an aromatic ring system. researchgate.net

Below is a table summarizing potential addition reactions:

Reaction TypeReagentPotential Product
Electrophilic Addition HBr2-Bromo-1-(1-bromoethyl)-3,4-dimethoxybenzene
Electrophilic Addition Br₂2-Bromo-1-(1,2-dibromoethyl)-3,4-dimethoxybenzene

The vinyl group can be oxidatively cleaved to form a carboxylic acid. This transformation can be accomplished using strong oxidizing agents. One common method is ozonolysis, where the compound is treated with ozone (O₃) followed by an oxidative workup, typically with hydrogen peroxide (H₂O₂). This process breaks the double bond and converts the vinyl group into a carboxylic acid functional group. The direct attachment of a vinyl group to a carboxylic acid can influence its acidity due to electronic effects. doubtnut.comembibe.com

A summary of a potential oxidation reaction is provided below:

Oxidizing SystemPotential Product
1. O₃2. H₂O₂2-Bromo-3,4-dimethoxybenzoic acid

The double bond of the ethenyl group can be reduced to a single bond, converting the vinyl substituent into an ethyl group. chegg.com A standard method for this transformation is catalytic hydrogenation. This involves reacting the compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). This reaction is generally efficient and selective for the reduction of the alkene without affecting the aromatic ring under typical conditions.

The table below outlines a potential reduction reaction:

ReagentsPotential Product
H₂, Pd/C2-Bromo-1-ethyl-3,4-dimethoxybenzene

Polymerization Mechanisms

Electrophilic Aromatic Substitution (EAS) on the Dimethoxybenzene Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. masterorganicchemistry.commsu.edu The rate and regioselectivity of this reaction on this compound are dictated by the electronic and steric properties of the four substituents attached to the benzene ring: two methoxy groups, a bromine atom, and an ethenyl group.

The position of electrophilic attack on the benzene ring is determined by the directing effects of the existing substituents. Substituents that donate electron density into the ring are known as activating groups and direct incoming electrophiles to the ortho and para positions. Conversely, electron-withdrawing groups are deactivating and, with the exception of halogens, direct incoming electrophiles to the meta position. pressbooks.pubsavemyexams.com

In this compound, the substituents exert competing influences:

Methoxy (-OCH₃) Groups: The two methoxy groups at the C-3 and C-4 positions are strong activating groups. pressbooks.pub Through resonance, they donate electron density to the aromatic ring, particularly at the positions ortho and para to themselves. This donation stabilizes the cationic intermediate (the arenium ion or sigma complex) formed during the reaction, thereby increasing the reaction rate. msu.eduyoutube.com

Bromine (-Br) Atom: The bromine atom at the C-2 position has a dual effect. It is deactivating due to its inductive electron-withdrawing effect, but it is ortho, para-directing because its lone pairs can stabilize the cationic intermediate through resonance. pressbooks.pub

Ethenyl (-CH=CH₂) Group: The ethenyl (vinyl) group is generally considered a weakly deactivating group, directing incoming electrophiles to the meta position.

When multiple substituents are present, the regiochemical outcome is generally controlled by the most powerful activating group. masterorganicchemistry.com In this molecule, the two methoxy groups are the dominant directing groups. The available positions for substitution are C-5 and C-6.

The directing effects on the available positions are as follows:

Attack at C-5: This position is ortho to the C-4 methoxy group and para to the C-2 bromine atom. Both of these groups strongly favor substitution at this site. It is also meta to the C-3 methoxy group and the C-1 ethenyl group.

Attack at C-6: This position is para to the C-3 methoxy group, which strongly favors substitution. It is meta to the C-2 bromine and C-4 methoxy group.

Considering the combined influence, the C-5 position is the most electronically favored site for electrophilic attack due to the reinforcing ortho and para directing effects of a methoxy group and the bromine atom. The C-6 position is also activated, primarily by the para effect of the C-3 methoxy group.

Table 1: Summary of Substituent Directing Effects in this compound
SubstituentPositionElectronic EffectDirecting EffectFavored Positions
-OCH₃C-3Strongly Activating (Resonance Donor)Ortho, ParaC-2 (blocked), C-4 (blocked), C-6
-OCH₃C-4Strongly Activating (Resonance Donor)Ortho, ParaC-3 (blocked), C-5
-BrC-2Weakly Deactivating (Inductive Withdrawal, Resonance Donor)Ortho, ParaC-1 (blocked), C-3 (blocked), C-5
-CH=CH₂C-1Weakly DeactivatingMetaC-3 (blocked), C-5

While electronic effects strongly favor the C-5 position, steric hindrance can also play a crucial role in determining the final product distribution. masterorganicchemistry.com Steric hindrance refers to the spatial crowding around a reaction site, which can impede the approach of the electrophile. youtube.com

In the case of this compound:

Attack at C-5: An electrophile approaching the C-5 position would experience steric repulsion from the adjacent methoxy group at C-4.

Attack at C-6: This position is adjacent to the C-1 ethenyl group, which is generally less bulky than a methoxy group.

The outcome depends on the size of the incoming electrophile. For smaller electrophiles, the strong electronic activation at C-5 may overcome the moderate steric hindrance. However, for larger, bulkier electrophiles, such as those generated in Friedel-Crafts alkylation reactions, attack may be diverted to the less hindered, though electronically less activated, C-6 position. masterorganicchemistry.com Therefore, the ratio of substitution at C-5 versus C-6 can be influenced by the specific reaction conditions and the nature of the electrophile.

Friedel-Crafts reactions are a fundamental class of EAS used to form new carbon-carbon bonds by attaching alkyl or acyl groups to an aromatic ring. masterorganicchemistry.com These reactions typically employ a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly reactive carbocation (for alkylation) or acylium ion (for acylation) electrophile. msu.edu

Given the presence of two strongly activating methoxy groups, the aromatic ring of this compound is expected to be highly susceptible to Friedel-Crafts reactions. The reaction would proceed via the general two-step EAS mechanism:

Electrophile Generation: The Lewis acid catalyst reacts with an alkyl halide or acyl halide to form the electrophile.

Nucleophilic Attack and Rearomatization: The electron-rich benzene ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate (arenium ion). A proton is then lost to restore aromaticity, yielding the final product. msu.edu

The regioselectivity would follow the principles outlined above, with substitution anticipated primarily at the C-5 position, modulated by steric effects which might favor the C-6 position for bulky electrophiles. However, a significant challenge in performing Friedel-Crafts reactions on this substrate is the potential for side reactions involving the ethenyl group. The acidic conditions can catalyze the polymerization of the vinyl group or electrophilic addition across the double bond, reducing the yield of the desired aromatic substitution product.

Multi-site Reactivity and Chemoselectivity Challenges

This compound possesses two primary sites of reactivity: the aromatic ring and the ethenyl double bond. This multi-site reactivity presents a significant challenge in achieving chemoselectivity—the ability to react with one functional group in the presence of another.

Aromatic Ring: As discussed, the ring is activated towards electrophilic aromatic substitution (EAS).

Ethenyl Group: The double bond is susceptible to electrophilic addition reactions. For example, reaction with reagents like Br₂ can lead to the addition of bromine across the double bond to form a dibromoethane derivative.

Many reagents used for EAS are also capable of reacting with alkenes. libretexts.org For instance, attempting a halogenation of the ring with Br₂ and a Lewis acid catalyst could result in a mixture of products: substitution on the ring, addition to the double bond, or a combination of both. Similarly, the strong acids used in nitration, sulfonation, and Friedel-Crafts reactions can promote unwanted reactions at the ethenyl group.

Achieving selective EAS on the aromatic ring would likely require careful optimization of reaction conditions (e.g., choice of catalyst, temperature, and solvent) to favor one reaction pathway over the other. An alternative strategy could involve a two-step process where the ethenyl group is first protected or converted into a more robust group, the EAS reaction is performed, and the ethenyl group is then regenerated. The synthesis of related compounds like 2-bromo-4,5-dimethoxybenzaldehyde (B182550) from precursors containing an aldehyde group (which is deactivating) demonstrates that electrophilic substitution on this ring system is feasible. google.comsunankalijaga.org This suggests that modifying the ethenyl group prior to substitution could be a viable path to achieving the desired chemoselectivity.

Following a comprehensive search for scientific literature and spectroscopic data, it has been determined that detailed experimental findings for the specific compound “this compound” are not available in the public domain. As a result, the creation of a scientifically accurate article with verifiable data tables and detailed research findings, as per the requested outline, cannot be fulfilled at this time.

Constructing an article with the specified sections would require access to primary research data from Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy studies performed directly on this molecule. Without such data, any attempt to provide an analysis would be speculative and would not meet the required standards of scientific accuracy and authoritativeness.

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Advanced Spectroscopic Characterization and Structural Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for studying the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For an aromatic compound like 2-Bromo-1-ethenyl-3,4-dimethoxybenzene, the presence of the benzene (B151609) ring, the ethenyl group (a chromophore), and the methoxy (B1213986) and bromo substituents (auxochromes) would be expected to produce a characteristic UV-Vis spectrum.

The conjugated system formed by the benzene ring and the ethenyl group would likely result in strong π → π* transitions. The dimethoxy substituents, being electron-donating groups, would be expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted stilbene (B7821643). The bromine atom, an auxochrome, could also influence the absorption spectrum. A typical analysis would involve dissolving the compound in a suitable solvent, such as ethanol (B145695) or cyclohexane, and recording the absorbance over a range of wavelengths, typically from 200 to 400 nm. The resulting spectrum would be presented as a plot of absorbance versus wavelength, with the wavelengths of maximum absorbance (λmax) and their corresponding molar absorptivities (ε) reported.

Table 1: Anticipated UV-Vis Spectral Data for this compound

Transition Type Expected λmax (nm) Notes

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's molecular formula. Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the elemental composition of the parent ion.

For this compound (C10H11BrO2), the expected monoisotopic mass would be calculated with high precision. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), which would result in two peaks of nearly equal intensity for the molecular ion.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule might include the loss of a methyl group (-CH3) from a methoxy substituent, the cleavage of the ethenyl chain, or the loss of a bromine radical. Analysis of these fragment ions helps to piece together the molecular structure.

Table 2: Predicted HRMS Data for this compound

Ion Expected m/z Description
[M]+• ~241.9997 / 243.9976 Molecular ion peak showing the isotopic pattern of bromine.
[M-CH3]+ ~226.9761 / 228.9740 Loss of a methyl group.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision.

If a suitable single crystal of this compound could be grown, X-ray crystallographic analysis would provide a wealth of information, including:

Bond lengths and angles: Precise measurements of all interatomic distances and angles.

Conformation: The spatial arrangement of the atoms, including the planarity of the benzene ring and the geometry of the ethenyl group (likely a trans configuration, which is generally more stable).

Intermolecular interactions: Details of how the molecules pack together in the crystal lattice, including any hydrogen bonding or other non-covalent interactions.

The crystallographic data would be presented in a standardized format, including the crystal system, space group, unit cell dimensions, and atomic coordinates.

Table 3: Hypothetical Crystallographic Data for this compound

Parameter Example Value
Crystal System Monoclinic
Space Group P21/c
a (Å) 10.5
b (Å) 5.8
c (Å) 18.2
β (°) 95.5

Computational Chemistry and Theoretical Investigations of 2 Bromo 1 Ethenyl 3,4 Dimethoxybenzene

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method to study the electronic properties of molecules. It offers a good balance between accuracy and computational cost, making it suitable for analyzing medium-sized organic molecules.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. acs.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For 2-Bromo-1-ethenyl-3,4-dimethoxybenzene, the presence of electron-donating methoxy (B1213986) groups and the vinyl group, along with the electron-withdrawing bromine atom, influences the energies of the frontier orbitals. rsc.org The methoxy groups and the vinyl substituent are expected to raise the HOMO energy, making the molecule more susceptible to electrophilic attack. Conversely, the bromine atom can lower the LUMO energy, increasing its susceptibility to nucleophilic attack. DFT calculations can precisely quantify these effects, providing the energy levels of the HOMO, LUMO, and the resulting energy gap. This information is crucial for understanding its role in reactions such as electrophilic aromatic substitution and cross-coupling reactions.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound Note: The following data is illustrative and would be obtained from actual DFT calculations.

OrbitalEnergy (eV)
HOMO-5.8
LUMO-1.2
HOMO-LUMO Gap4.6

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. numberanalytics.comresearchgate.net The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are electron-rich and susceptible to electrophilic attack, and regions of positive electrostatic potential (typically colored blue), which are electron-poor and prone to nucleophilic attack. numberanalytics.com

In this compound, the MEP map would likely show negative potential around the oxygen atoms of the methoxy groups and the π-system of the vinyl group and the aromatic ring, indicating these as potential sites for interaction with electrophiles. The area around the bromine atom, particularly along the C-Br bond axis (the σ-hole), is expected to exhibit a region of positive electrostatic potential, making it a site for halogen bonding and potential nucleophilic interaction. nih.govwalisongo.ac.id This visual representation of the molecule's electronic landscape is instrumental in rationalizing its reactivity patterns. numberanalytics.com

Quantum chemical descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity and stability. nih.gov Key descriptors include:

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the HOMO-LUMO energy gap. A larger hardness value indicates lower reactivity.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). A higher softness value corresponds to higher reactivity.

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Potential (μ): Related to the escaping tendency of electrons from a molecule.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

These descriptors for this compound can be calculated to provide a more nuanced understanding of its reactivity compared to related compounds. For example, comparing its hardness and softness to unsubstituted styrene (B11656) or veratrole would quantify the combined electronic effects of the bromo, vinyl, and dimethoxy substituents.

Table 2: Hypothetical Quantum Chemical Descriptors for this compound Note: The following data is illustrative and would be obtained from actual DFT calculations.

DescriptorValue
Chemical Hardness (η)2.3 eV
Chemical Softness (S)0.43 eV⁻¹
Electronegativity (χ)3.5 eV
Electrophilicity Index (ω)2.66 eV

Chemical reactions are typically carried out in a solvent, which can significantly influence the electronic properties and reactivity of the solute molecule. acs.orgiaea.org Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the electronic structure of this compound. researchgate.net

Solvent polarity can affect the HOMO and LUMO energy levels and, consequently, the HOMO-LUMO gap. researchgate.net For instance, a polar solvent might stabilize charged or highly polar transition states, thereby altering reaction rates. rsc.org By performing DFT calculations in the gas phase and in various solvents (e.g., a nonpolar solvent like toluene (B28343) and a polar solvent like dimethylformamide), it is possible to predict how the solvent environment modulates the molecule's electronic properties and reactivity. acs.orgresearchgate.net

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Beyond predicting static properties, computational chemistry can be used to explore the potential energy surfaces of chemical reactions, providing detailed insights into reaction mechanisms.

By mapping the reaction pathway, computational chemists can identify and characterize transition states, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy and thus the rate of the reaction.

Bromination: In the electrophilic bromination of the aromatic ring, DFT calculations can be used to model the formation of the sigma complex (arenium ion) intermediate and locate the transition state leading to its formation. mdpi.com This can help predict the regioselectivity of the bromination reaction. mdpi.com

Cross-Coupling Reactions: For palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings involving the C-Br bond, computational studies can elucidate the mechanism by characterizing the transition states for key steps like oxidative addition, transmetalation (in Suzuki coupling), and reductive elimination. nih.govchemrxiv.orgnih.gov These calculations can provide insights into the role of the ligand, the oxidation state of the palladium catalyst, and the factors controlling the efficiency of the reaction. nih.govchemrxiv.org

Prediction of Regioselectivity and Stereoselectivity

Computational chemistry offers powerful tools to predict the regioselectivity and stereoselectivity of reactions involving this compound. Theoretical calculations, particularly using Density Functional Theory (DFT), can elucidate the underlying factors that govern reaction outcomes. These predictions are based on the analysis of the molecule's electronic structure, such as frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) maps.

For instance, in electrophilic addition reactions to the ethenyl group, the regioselectivity can be predicted by examining the relative stability of the possible carbocation intermediates. Computational modeling can accurately calculate the energies of these intermediates, with the lower energy pathway being the favored one. Similarly, the stereoselectivity of reactions, such as those forming chiral centers, can be investigated by calculating the transition state energies for the formation of different stereoisomers. The stereoisomer formed via the lower energy transition state is predicted to be the major product.

In the absence of direct experimental studies on this specific molecule, insights can be drawn from computational studies on structurally similar compounds, such as bromo-dimethoxybenzaldehydes. In such studies, DFT calculations have been successfully employed to predict the reactive sites of the molecules. scielo.br The analysis of HOMO-LUMO energy gaps and MEP maps helps in identifying the regions of the molecule that are most susceptible to nucleophilic or electrophilic attack, thereby predicting regioselectivity. scielo.brresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of this compound is crucial for understanding its reactivity and physical properties. Conformational analysis involves identifying the stable conformations (rotational isomers or rotamers) and the energy barriers for interconversion between them. This is typically achieved by systematically rotating the single bonds in the molecule, such as the C-C bond connecting the ethenyl group to the benzene (B151609) ring and the C-O bonds of the methoxy groups, and calculating the potential energy at each step.

A dynamic model incorporating large amplitude motion has been shown to provide better agreement with experimental data for other brominated compounds, highlighting the importance of considering molecular dynamics in structural analysis. researchgate.net

Basis Set and Functional Selection in Theoretical Studies for Optimized Accuracy and Efficiency

The accuracy of computational predictions heavily relies on the choice of the theoretical method, which includes the functional and the basis set in DFT calculations. youtube.com A basis set is a set of mathematical functions used to describe the electronic wave function. wikipedia.org Larger basis sets generally provide more accurate results but at a higher computational cost. youtube.com

For molecules containing elements like bromine, it is important to use basis sets that can adequately describe the electronic structure of heavy atoms. Pople-style basis sets, such as 6-311++G(d,p), are commonly used and have been shown to provide reliable results for related bromo-dimethoxy compounds. scielo.brresearchgate.net This basis set includes diffuse functions (++) to describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.

The choice of the functional is equally critical. Hybrid functionals, such as B3LYP and CAM-B3LYP, which combine exact Hartree-Fock exchange with DFT exchange-correlation, are often a good compromise between accuracy and computational cost. The CAM-B3LYP functional, for example, has been used to study the electronic properties of bromo-dimethoxybenzaldehydes, yielding results that are in good agreement with experimental data. scielo.br The selection of an appropriate functional and basis set is a crucial step in any computational study, and the choices should be validated against experimental data whenever possible.

Table 1: Common Basis Sets and Functionals in DFT Calculations

CategoryExamplesDescription
Basis Sets STO-3G, 6-31G(d), 6-311++G(d,p), cc-pVTZA set of functions used to build molecular orbitals. Larger basis sets provide more flexibility and accuracy.
Functionals B3LYP, PBE, M06-2X, CAM-B3LYPApproximations to the exchange-correlation energy in DFT. Different functionals are suited for different types of chemical problems.

Studies of Steric Demands and Electronic Effects of Substituents

The chemical behavior of this compound is governed by the interplay of the steric and electronic effects of its substituents: the bromo, ethenyl, and two methoxy groups.

Electronic Effects: The methoxy groups (-OCH3) are strong electron-donating groups due to the resonance effect of the oxygen lone pairs. This increases the electron density on the benzene ring, particularly at the ortho and para positions. The bromo group (-Br) is an electron-withdrawing group via induction but can also donate electron density through resonance. The ethenyl group (-CH=CH2) can act as either an electron-donating or electron-withdrawing group depending on the reaction. Computational methods can quantify these effects by calculating atomic charges, molecular orbital coefficients, and Hammett-type substituent constants. nih.gov

Steric Effects: The substituents also exert steric hindrance, which can influence the molecule's conformation and reactivity. The bromo and methoxy groups can sterically interact with each other and with the ethenyl group, potentially forcing the ethenyl group out of the plane of the benzene ring. The extent of this steric clash can be quantified by calculating steric descriptors like the fraction of buried volume (VBur). nih.gov Studies on other substituted aromatic compounds have shown that bulky substituents can significantly affect the equilibrium geometry and conformational flexibility of the molecule. researchgate.net

Computational analysis allows for the decoupling of these effects to understand their individual contributions. For example, by comparing the computed properties of this compound with those of simpler, related molecules, the specific influence of each substituent can be elucidated.

Table 2: Properties of Substituents on a Benzene Ring

Based on a comprehensive search of available scientific literature, it has been determined that there is insufficient specific information regarding the application of the chemical compound “this compound” as a building block in the complex organic syntheses outlined in the requested article structure.

The performed searches for the use of "this compound" as a precursor for Benzofuran Derivatives, Isochromenes and Dihydroisocoumarins, Quinolines, Xanthones, and as a scaffold for Dendrimer and Polymer Architectures did not yield specific research findings, detailed synthetic procedures, or data tables directly involving this particular compound.

General synthetic methods for these classes of compounds are well-documented; however, specific examples commencing from "this compound" are not present in the accessed resources. Therefore, generating a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on the specified compound is not possible at this time.

Application As a Versatile Building Block in Complex Organic Synthesis

Scaffold for Dendrimer and Polymer Architecture

Synthesis of Highly Branched Dendritic Structures

Dendrimers and other highly branched macromolecules have garnered significant interest due to their unique physical and chemical properties, which are distinct from their linear polymer counterparts. The synthesis of these structures requires monomers with multiple reactive sites that can be selectively addressed. 2-Bromo-1-ethenyl-3,4-dimethoxybenzene serves as a key monomer in the construction of such dendritic architectures.

The presence of both a vinyl group and a bromo-aromatic moiety allows for orthogonal chemical transformations. For instance, the vinyl group can participate in polymerization or addition reactions, while the aryl bromide is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. This dual reactivity is leveraged in convergent and divergent strategies for dendrimer synthesis.

Table 1: Reactivity of Functional Groups in this compound for Dendrimer Synthesis

Functional GroupType of ReactionPurpose in Dendrimer Synthesis
Vinyl (-CH=CH₂)Heck coupling, Hydrosilylation, Diels-AlderBranching, Core formation
Aryl Bromide (-Br)Suzuki coupling, Stille coupling, Sonogashira couplingBranching, Peripheral functionalization
DimethoxybenzeneElectronic modificationInfluences reactivity and solubility

This table outlines the distinct reactive sites on this compound and their typical roles in the stepwise construction of dendritic molecules.

Intermediate for Natural Product Synthesis and Analog Development

The structural motif of a dimethoxylated phenyl ring is prevalent in a wide array of natural products, including alkaloids, flavonoids, and lignans, many of which exhibit significant biological activity. This compound provides a valuable scaffold for the synthesis of these complex molecules and their structural analogs for structure-activity relationship (SAR) studies.

The vinyl group can be transformed through various synthetic operations, such as oxidation to an aldehyde or carboxylic acid, hydroboration-oxidation to an alcohol, or as a dienophile in Diels-Alder reactions. The aryl bromide allows for the introduction of diverse substituents through cross-coupling chemistry, enabling the rapid assembly of the carbon skeleton of the target natural product. For example, coupling with another aromatic or heterocyclic boronic acid via a Suzuki reaction can form a biaryl linkage, a common feature in many natural products.

Notable Natural Product Scaffolds Accessible from this compound:

Isoquinoline (B145761) Alkaloids: The benzene (B151609) ring and its substituents can form one part of the isoquinoline core.

Stilbenoids: The ethenyl group can be extended or modified to form the characteristic stilbene (B7821643) backbone.

Neolignans: The entire molecule can serve as a C6-C3 unit for elaboration into complex lignan (B3055560) structures.

The development of analogs is crucial for optimizing the biological activity of a natural product lead. The strategic placement of the bromine atom on this building block allows for late-stage diversification, where a common intermediate can be converted into a library of related compounds by varying the coupling partner in the final steps of a synthetic sequence.

Functionalization for Advanced Materials Development

The unique electronic and structural features of this compound also make it a precursor for the synthesis of novel functional materials with applications in electronics and materials science.

In the design of organic light-emitting diodes (OLEDs), materials with high photoluminescence quantum yields and tunable emission wavelengths are essential. The dimethoxy-substituted styrene (B11656) core of this building block can be incorporated into larger conjugated systems that serve as emitters or hosts in the emissive layer of an OLED device.

The electron-donating nature of the methoxy (B1213986) groups can increase the highest occupied molecular orbital (HOMO) energy level of the resulting material, which is a critical parameter for charge injection and transport. The vinyl and bromo functionalities are used to polymerize or couple the core unit into oligomeric or polymeric structures, extending the π-conjugation and tuning the optical and electronic properties. Heck or Suzuki polymerization of monomers derived from this compound can lead to the formation of conjugated polymers with potential applications as light-emitting materials.

In dye-sensitized solar cells (DSSCs), organic dyes are responsible for light absorption and subsequent electron injection into a semiconductor nanoparticle layer. The design of these dyes often involves a donor-π-bridge-acceptor (D-π-A) architecture. The 3,4-dimethoxyphenyl group can act as a strong electron-donating unit in such systems.

Starting from this compound, synthetic routes can be devised to introduce an acceptor group and an anchoring group (for attachment to the semiconductor surface, e.g., TiO₂). The ethenyl group can be part of the π-conjugated bridge that facilitates charge transfer from the donor to the acceptor upon photoexcitation. The ability to functionalize the molecule at the bromo position provides a handle to systematically modify the dye structure and optimize its performance in a solar cell device.

Quinones are an important class of organic compounds with diverse applications, including as redox-active materials in batteries and as biologically active molecules. The introduction of sulfur atoms into the quinone framework can significantly alter their electronic properties and reactivity.

This compound can be a precursor to sulfur-containing quinone derivatives. The dimethoxybenzene ring can be oxidized to the corresponding quinone under appropriate conditions. Before or after oxidation, the vinyl and bromo groups can be used to introduce sulfur-containing moieties. For instance, nucleophilic addition of thiols to the vinyl group or transition metal-catalyzed coupling of thiols at the bromo position can be employed to synthesize complex thio-substituted aromatic compounds, which can then be oxidized to the target quinones. These sulfur-functionalized quinones are of interest for their unique electrochemical properties and potential use in advanced materials.

Table 2: Summary of Applications in Advanced Materials

Application AreaKey Molecular Feature UtilizedResulting Material/Component
Organic Light-Emitting MaterialsConjugated π-system, Electron-donating groupsEmissive polymers, Host materials
Photoactive Systems (DSSCs)Donor-π-Bridge-Acceptor (D-π-A) structureOrganic sensitizer (B1316253) dyes
Sulfur-Containing QuinonesRedox-active core, Sites for sulfur functionalizationThio-substituted quinones

This table summarizes the key applications of this compound in materials science, highlighting the specific molecular features that are exploited for each application.

Future Research Directions and Synthetic Innovations

Development of More Sustainable and Green Synthetic Routes

The pursuit of environmentally benign chemical manufacturing is a cornerstone of modern organic synthesis, guided by the 12 Principles of Green Chemistry which emphasize waste prevention, atom economy, and the use of less hazardous substances numberanalytics.comsolubilityofthings.comsigmaaldrich.comepitomejournals.com. Conventional routes to substituted styrenes often involve multi-step processes that may utilize stoichiometric reagents and hazardous solvents. For instance, a plausible traditional synthesis of 2-Bromo-1-ethenyl-3,4-dimethoxybenzene could involve the bromination of 3,4-dimethoxybenzaldehyde, followed by a Wittig reaction. While effective, the Wittig reaction is known for its poor atom economy, generating triphenylphosphine (B44618) oxide as a stoichiometric byproduct.

Future research will prioritize the development of greener alternatives that address these shortcomings. Key areas of innovation include:

Biocatalysis : The use of enzymes to synthesize chemical compounds is a rapidly growing field. Enzymes operate under mild conditions (ambient temperature and pressure in aqueous media) and can exhibit high selectivity european-coatings.com. Research into phenylalanine ammonia (B1221849) lyases (PAL) and cinnamic acid decarboxylases shows potential for converting renewable feedstocks like amino acids into styrene (B11656) derivatives, offering a sustainable pathway from bio-based materials google.com. Furthermore, styrene monooxygenases (SMO) can be used to create valuable epoxides from styrenes, demonstrating the potential for enzymatic transformations of these backbones nih.govfrontiersin.orgnih.gov.

Alternative Energy Sources : Microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and reduced byproduct formation in shorter timeframes organic-chemistry.orgacs.orgat.ua. The application of microwave heating to palladium-catalyzed reactions, such as cyanation or cross-coupling of vinyl halides, demonstrates its potential for efficient synthesis acs.orgnih.govresearchgate.net.

Greener Solvents : A major goal of green chemistry is to replace volatile and toxic organic solvents with safer alternatives like water, supercritical fluids, or ionic liquids numberanalytics.comepitomejournals.com. Developing synthetic protocols for this compound that are effective in these media would significantly reduce the environmental footprint of its production.

AspectConventional Synthetic Route (e.g., Wittig Reaction)Potential Green Alternative
PrinciplePoor Atom Economy (generates triphenylphosphine oxide waste). Use of potentially hazardous solvents and reagents.High Atom Economy. Use of renewable feedstocks, safer solvents (e.g., water), and biocatalysts numberanalytics.comeuropean-coatings.comresearchgate.net.
ReagentsOrganophosphorus ylides, strong bases, organic solvents.Enzymes (e.g., decarboxylases), water, renewable starting materials google.comfrontiersin.org.
ConditionsOften requires anhydrous conditions and organic solvents. May require heating.Ambient temperature and pressure in aqueous solutions sigmaaldrich.comnih.gov.
EnergyConventional heating methods.Energy-efficient methods like microwave irradiation to reduce reaction times organic-chemistry.orgat.ua.

Exploration of Novel Catalytic Approaches for Enhanced Selectivity and Efficiency

Catalysis is a fundamental pillar of green chemistry, offering pathways to reactions with higher efficiency, selectivity, and lower energy consumption numberanalytics.comncn.gov.pl. The vinyl bromide moiety in this compound makes it an excellent substrate for a variety of catalytic cross-coupling reactions.

Future research will likely focus on several innovative catalytic strategies:

Advanced Palladium Catalysis : The Heck and Suzuki-Miyaura reactions are powerful palladium-catalyzed methods for forming new carbon-carbon bonds with vinyl halides organic-chemistry.orgnumberanalytics.com. The Heck reaction couples the vinyl bromide with an alkene, while the Suzuki reaction uses an organoboron reagent organic-chemistry.orgrsc.orgwikipedia.org. Future work will involve developing catalysts with higher turnover numbers, broader substrate scope, and the ability to function under milder conditions, such as room temperature or in aqueous media organic-chemistry.orgresearchgate.netorganic-chemistry.org. Visible-light-driven palladium catalysis represents a frontier in this area, offering the potential for radical reaction pathways under exceptionally mild conditions dicp.ac.cnacs.orgresearchgate.net.

Photoredox and Nanoparticle Catalysis : The use of visible light to drive chemical reactions via photoredox catalysis is a rapidly expanding field that allows for novel transformations not accessible by traditional thermal methods dicp.ac.cnmdpi.com. Combining photocatalysis with transition metal catalysis can expand the scope of possible reactions dicp.ac.cn. Additionally, metal nanoparticles supported on materials like polyaniline or magnetic composites offer highly active and often recyclable catalysts for C-C bond formation, enhancing the sustainability of the process organic-chemistry.orgmdpi.com.

Biocatalysis and Artificial Metalloenzymes : Beyond synthesis of the backbone, enzymes can be used for transformations of the final molecule. For example, styrene monooxygenases can catalyze the enantioselective epoxidation of styrenes, creating chiral building blocks european-coatings.comnih.gov. The development of artificial metalloenzymes, which combine the reactivity of a metal catalyst within the selective environment of a protein scaffold, presents a novel approach to achieving high selectivity in complex transformations.

Catalytic ApproachDescriptionPotential Advantages
Advanced Pd-CatalysisHeck, Suzuki, and Stille reactions to form C-C bonds at the vinyl bromide position organic-chemistry.orgrsc.orgwikipedia.org.High reliability, broad functional group tolerance, stereospecificity wikipedia.orgresearchgate.net.
Photoredox CatalysisUses visible light to initiate radical-based cross-coupling reactions dicp.ac.cn.Extremely mild reaction conditions, novel reactivity pathways acs.orgmdpi.com.
Nanoparticle CatalysisUses metal nanoparticles, often on a solid support, as catalysts.High catalytic activity, potential for catalyst recycling and reuse organic-chemistry.orgmdpi.com.
BiocatalysisUse of enzymes (e.g., monooxygenases) to perform selective transformations european-coatings.comnih.gov.Exceptional chemo-, regio-, and stereoselectivity; mild, aqueous conditions frontiersin.org.

Discovery of New Reactivity Pathways and Transformations

While established reactions like Heck and Suzuki couplings are highly valuable, future research will also aim to uncover novel reactivity patterns for this compound to access unprecedented molecular architectures. The interplay between the vinyl bromide and the electron-rich aromatic ring provides a rich landscape for chemical discovery.

Promising areas for exploration include:

Palladium-Catalyzed Cine-Substitution : In contrast to traditional cross-coupling reactions that result in substitution at the carbon atom bearing the bromine (ipso-substitution), cine-substitution has been reported for vinyl bromides. This novel reactivity pattern involves a palladium-catalyzed C-N coupling followed by a Michael addition, resulting in the formation of a product where the new group is attached to the adjacent carbon of the original double bond organic-chemistry.org.

Cycloaddition Reactions : The ethenyl group can act as a dienophile or a dipolarophile in cycloaddition reactions, providing a powerful method for constructing five- and six-membered rings libretexts.org. For instance, a Diels-Alder reaction could be explored where the compound reacts with a diene to form a complex cyclohexene (B86901) derivative rsc.org. Similarly, [3+2] cycloadditions with 1,3-dipoles like nitrile ylides (which can be generated photochemically from vinyl azides) could yield five-membered N-heterocycles nih.gov. Photochemical [2+2] cycloadditions could also be employed to synthesize strained four-membered cyclobutane (B1203170) rings libretexts.orgnih.gov.

Dealkenylative Functionalization : Recent advances have shown that the entire vinyl group of a styrene can be replaced in a C-C bond cleavage event. This transformative approach allows for the direct conversion of styrenes into other functional groups, such as anilines or phenols, providing a radical departure from traditional functional group interconversions nih.gov.

Design and Synthesis of Advanced Derivatives for Targeted Applications

The true value of a versatile building block like this compound lies in its potential for conversion into advanced derivatives with specific, high-value applications. The synthetic methods explored in the preceding sections can be leveraged to create a diverse library of new molecules.

Future design and synthesis efforts could target:

Pharmaceutical Intermediates : The dimethoxybenzene motif is present in numerous biologically active compounds ontosight.aimdpi.commedchemexpress.com. The vinyl bromide handle allows for the facile introduction of various other molecular fragments via cross-coupling reactions. This could be used to synthesize analogues of known drugs or to create novel scaffolds for screening in drug discovery programs. For example, related bromo-dimethoxybenzene structures are used as intermediates for synthesizing inhibitors via cross-coupling reactions medchemexpress.com.

Specialty Polymers and Materials : Styrene and its derivatives are fundamental monomers in polymer science cmu.edu. The specific substitution pattern of this compound could be used to synthesize polymers with tailored properties. For example, the presence of the methoxy (B1213986) groups could enhance solubility or alter the electronic properties of the resulting polymer, making it suitable for applications in organic electronics or as a specialty coating nih.govresearchgate.net. The bromine atom could be retained in the polymer as a site for post-polymerization modification, allowing for the creation of functional materials.

Molecular Probes and Agrochemicals : The core structure can be elaborated to create compounds for use in life sciences research or agriculture. The ability to systematically modify the molecule through its reactive handles makes it an ideal platform for structure-activity relationship (SAR) studies to optimize performance for a specific biological target.

Q & A

Q. Tables

Property Value/Technique Reference
Boiling Point (analog)123–124°C (1-bromo-2,4-dimethoxybenzene)
Density (analog)1.495 g/cm³
HRMS (C₁₀H₁₁BrO₂)m/z 257.0 ([M+H]⁺)
Purity Assessment>95.0% (GC/HPLC)

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